Mercury, hydroxypropyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mercury, hydroxypropyl- is a compound that combines the toxic heavy metal mercury with hydroxypropyl groups This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercury, hydroxypropyl- typically involves the reaction of mercury salts with hydroxypropyl derivatives. One common method is the reaction of mercuric chloride (HgCl₂) with hydroxypropyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the formation of the desired product.

Industrial Production Methods

Industrial production of mercury, hydroxypropyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This includes the use of continuous reactors, precise temperature control, and purification steps to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

General Mercurial Chemistry and Redox Behavior

Mercury exhibits distinct redox behavior in aqueous environments, with reactions typically involving Hg⁰ (elemental mercury), Hg²⁺ (mercuric ion), or Hg₂²⁺ (mercurous ion). Key reaction pathways include:

-

Oxidation :

Mercury metal reacts with halogens (F₂, Cl₂, Br₂, I₂) to form dihalides like HgF₂, HgCl₂, HgBr₂, and HgI₂ .

In concentrated nitric acid, mercury oxidizes to Hg²⁺ with nitric oxide (NO) as a byproduct . -

Reduction :

Mercury(II) ions can be reduced by organic reductants (e.g., humic substances, oxalic acid) via pseudo-first-order kinetics. Rate constants vary widely (e.g., 0.029–5.5 h⁻¹ for Nordic Reservoir DOM) . -

Disproportionation :

Mercurous ions (Hg₂²⁺) undergo disproportionation in aqueous solutions, producing metallic mercury and Hg²⁺ .

Reactions Involving Organic Ligands

Mercury’s interactions with organic ligands often depend on functional groups and reaction conditions:

Hypothetical Hydroxypropyl-Mercury Systems

While no direct data exists for "Mercury, hydroxypropyl-," analogous systems suggest potential reaction pathways:

-

Radical-Mediated Reactions :

α-hydroxypropyl radicals (e.g., C₂H₅C- HOH) react with O₂ in combustion systems, forming enols and other intermediates . If mercury were coordinated to such radicals, redox coupling might occur, though this is speculative. -

Complexation and Stability :

Mercury’s affinity for thiol (-SH) and other sulfur-containing groups suggests that hydroxypropyl ligands with similar functional groups could modulate redox kinetics. For example, reduced sulfur moieties in organic ligands slow Hg²⁺ reduction . -

Thermodynamic Considerations :

Mercury reactions often involve enthalpic and entropic factors. For example:

Environmental and Analytical Context

Reactive mercury species (e.g., Hg²⁺) are influenced by:

-

Atmospheric chemistry : Wildfires increase particulate-bound mercury and gaseous elemental mercury (GEM) .

-

Redox cycling : Ligand availability (e.g., DOM, LMWOCs) drives Hg(II) reduction .

Research Gaps and Limitations

The provided literature lacks explicit studies on hydroxypropyl-mercury compounds. Future research could explore:

-

Coordination chemistry : How hydroxypropyl groups affect mercury’s redox behavior.

-

Kinetic analysis : Rate constants for reduction/oxidation involving such ligands.

-

Environmental fate : Potential sources (e.g., wildfires, industrial processes) of hydroxypropyl-mercury species.

Scientific Research Applications

Pharmaceuticals

HPMC is extensively utilized in the pharmaceutical industry for drug delivery systems. Its properties allow it to function as a thickening agent, binder, and film-coating material for tablets. Research indicates that HPMC-based matrix tablets can effectively control drug release rates through mechanisms involving diffusion and erosion of the polymer gel layer .

Case Study: Sustained-Release Tablets

A study investigated the formulation of sustained-release tablets using HPMC as the primary matrix. The optimal composition achieved a drug release rate of 85.88% within 8 hours, demonstrating HPMC's effectiveness in modifying drug release profiles .

| Formulation Component | Percentage |

|---|---|

| Acipimox | 20% |

| HPMC K15M | 26.67% |

| Sodium Carboxymethyl Cellulose | 30% |

| Polyethylene Glycol | 1% |

| Ethyl Cellulose | 16.6% |

| Lactose | 4.67% |

| Magnesium Stearate | 1% |

Food Industry

In the food sector, HPMC serves as an emulsifier, thickener, and stabilizer for various products. Its ability to replace fats with non-caloric bulking agents enhances food texture while maintaining moisture .

Application Example: Low-Calorie Foods

HPMC is used to create low-calorie food products by providing structure without adding calories, making it valuable for health-conscious consumers.

Cosmetics

HPMC is prevalent in cosmetic formulations such as shampoos and skin care products due to its thickening and emulsifying properties. It helps stabilize emulsions and improve product texture .

Case Study: Hair Care Products

Research has shown that incorporating HPMC into hair care formulations enhances viscosity and stability, leading to improved product performance.

Construction Materials

In construction, HPMC acts as a water-retaining agent in cement-based materials, improving workability and adhesion while reducing cracking during drying .

Application Example: Mortars and Adhesives

HPMC-modified mortars exhibit enhanced performance characteristics such as increased adhesion strength and improved flexibility.

Mechanism of Action

The mechanism by which mercury, hydroxypropyl- exerts its effects involves the interaction of mercury ions with cellular components. Mercury can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The hydroxypropyl groups may influence the solubility and bioavailability of the compound, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

Methylmercury (CH₃Hg⁺): A well-known toxic mercury compound with significant environmental and health impacts.

Ethylmercury (C₂H₅Hg⁺): Similar to methylmercury but with different pharmacokinetics and toxicity profiles.

Mercury(II) chloride (HgCl₂): A common mercury salt used in various chemical reactions.

Uniqueness

Mercury, hydroxypropyl- is unique due to the presence of hydroxypropyl groups, which can modify its chemical properties and interactions compared to other mercury compounds

Biological Activity

Mercury and its compounds, particularly organic derivatives, have been a subject of extensive research due to their significant biological activity and toxicological implications. One such compound is Mercury, hydroxypropyl- , which has been studied for its effects on biological systems, particularly in relation to oxidative stress, neurotoxicity, and cellular responses.

Overview of Mercury Hydroxypropyl Compounds

Mercury hydroxypropyl compounds are derivatives of mercury that include hydroxypropyl groups. These compounds can exhibit unique biological activities compared to elemental mercury or other inorganic mercury salts. The biological activity of these compounds can be assessed through various parameters, including their effects on oxidative stress markers, cellular viability, and metabolic pathways.

-

Oxidative Stress Induction :

Research indicates that mercury compounds can induce oxidative stress in biological systems. For instance, a study found that mercury exposure led to increased production of reactive oxygen species (ROS) and lipid peroxidation in plant models, which is indicative of cellular damage due to oxidative stress . -

Enzymatic Inhibition :

Mercury hydroxypropyl compounds have been shown to inhibit key enzymes involved in antioxidant defense mechanisms. Specifically, glutathione reductase (GR) activity was significantly inhibited in the presence of mercury, which correlates with increased oxidative damage . The inhibition of GR is critical as it plays a role in maintaining the redox balance within cells. -

Cellular Responses :

The accumulation of small heat shock proteins (sHSPs) has been observed as a response to mercury-induced stress. These proteins are essential for protecting cells from protein aggregation under stress conditions . Ethylene signaling pathways have also been implicated in modulating these responses, suggesting a complex interaction between environmental stressors and plant hormonal responses .

Family Case Report on Mercury Poisoning

A notable case study involved a family exposed to elemental mercury due to a spill from a science lab substance. Symptoms varied among family members, highlighting the compound's toxicity. One member experienced severe symptoms leading to death due to acute respiratory distress syndrome (ARDS), while others exhibited milder symptoms like fatigue and headaches . This case illustrates the varying degrees of biological activity and toxicity associated with mercury exposure.

Environmental Impact Case

Another case involved a student who brought liquid mercury to school, resulting in widespread exposure among peers. The incident required emergency response measures due to elevated mercury levels detected in the environment, demonstrating the compound's potential for acute toxicity in human populations .

Research Findings

A summary of key findings regarding the biological activity of mercury hydroxypropyl compounds is presented in the following table:

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Mercury, hydroxypropyl- compounds in laboratory settings?

- Methodological Answer: Synthesis of Mercury, hydroxypropyl- compounds can employ mechanochemical methods such as co-grinding. For example, ball milling with controlled parameters (e.g., 120 rpm for 2 hours using a 1:1 or 1:2 molar ratio of reactants) facilitates molecular dispersion and complex formation. This method is effective for enhancing solubility and stability, as demonstrated in cyclodextrin inclusion complexes .

- Key Considerations: Optimize milling time, ball size, and reactant ratios to minimize decomposition and ensure homogeneity.

Q. How can researchers characterize the structural properties of Mercury, hydroxypropyl- compounds using analytical techniques?

- Methodological Answer:

- Scanning Electron Microscopy (SEM): Use 10 kV voltage and 12 mA current to analyze morphology. Mercury, hydroxypropyl- complexes may transition from crystalline to amorphous forms upon synthesis, observable via SEM .

- X-ray Diffraction (XRD): Assess crystallinity changes by comparing diffraction patterns of raw materials and synthesized compounds. Disappearance of reactant peaks indicates successful complexation .

- Dissolution Studies: Evaluate solubility enhancements using phosphate buffer (pH 6.8) and UV-spectrophotometry to track release kinetics .

Q. What strategies should be employed to conduct a comprehensive literature review on Mercury, hydroxypropyl- compounds?

- Methodological Answer:

- Database Searches: Use PubMed with tailored queries combining MeSH terms (e.g., "Mercury, hydroxypropyl-"[nm] OR "organomercury compounds"[tiab]) and Boolean operators (AND/OR) to filter studies on synthesis, toxicity, or applications .

- Citation Tracking: Follow references in key papers (e.g., Argonne National Laboratory reports) to identify foundational studies .

- Conference Proceedings: Manually search abstracts from environmental chemistry or toxicology conferences for unpublished data .

Advanced Research Questions

Q. How can discrepancies in experimental data on Mercury, hydroxypropyl- compound reactivity be systematically analyzed?

- Methodological Answer:

- Controlled Replication: Repeat experiments under identical conditions (temperature, pH, purity of reactants) to isolate variables. For instance, conflicting reactivity data in acidic vs. alkaline media may arise from Hg speciation changes .

- Cross-Validation: Use complementary techniques (e.g., ICP-MS for mercury quantification and FTIR for functional group analysis) to verify results .

- Statistical Modeling: Apply multivariate analysis (e.g., ANOVA) to assess the significance of observed differences in reaction yields or degradation rates .

Q. What methodologies are effective in determining the stability of Mercury, hydroxypropyl- compounds under varying environmental conditions?

- Methodological Answer:

- Accelerated Stability Testing: Expose compounds to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC or TGA to predict shelf-life .

- Photolytic Studies: Use UV chambers (254–365 nm wavelength) to simulate sunlight exposure. Quantify mercury release using cold vapor atomic absorption spectroscopy (CVAAS) .

- Oxidative Stress Assays: Introduce reactive oxygen species (ROS) generators (e.g., H₂O₂) and measure compound integrity through redox potential shifts .

Q. How can computational modeling be integrated with experimental data to predict the behavior of Mercury, hydroxypropyl- compounds in complex systems?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions between Mercury, hydroxypropyl- and biological macromolecules (e.g., proteins) using software like GROMACS. Validate predictions with experimental binding affinity data .

- Density Functional Theory (DFT): Calculate thermodynamic parameters (e.g., Gibbs free energy) for redox reactions to explain experimental observations of Hg(II) reduction to Hg(0) .

- QSPR Models: Develop quantitative structure-property relationship models to correlate substituent effects (e.g., hydroxypropyl chain length) with toxicity or solubility .

Properties

CAS No. |

21467-84-5 |

|---|---|

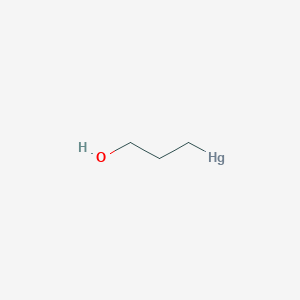

Molecular Formula |

C3H7HgO |

Molecular Weight |

259.68 g/mol |

IUPAC Name |

3-hydroxypropylmercury |

InChI |

InChI=1S/C3H7O.Hg/c1-2-3-4;/h4H,1-3H2; |

InChI Key |

HTYLCXTZLTVRET-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C[Hg] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.